2-(4-biphenylyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide
Vue d'ensemble
Description
2-(4-biphenylyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide, commonly known as BQ-123, is a peptide antagonist that selectively blocks the action of endothelin-1 (ET-1) on the endothelin A (ETA) receptor. It has been widely used in scientific research for its potential applications in cardiovascular diseases, cancer, and other pathologies.
Mécanisme D'action
BQ-123 selectively blocks the action of 2-(4-biphenylyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide on the ETA receptor, which is responsible for vasoconstriction, cell proliferation, and other effects. By blocking the ETA receptor, BQ-123 can reduce the harmful effects of 2-(4-biphenylyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide, such as hypertension, cardiac hypertrophy, and tumor growth.
Biochemical and Physiological Effects:
BQ-123 has been shown to have beneficial effects on the cardiovascular system, including reducing blood pressure, improving cardiac function, and preventing cardiac hypertrophy. It has also been shown to inhibit tumor growth and angiogenesis in cancer models.
Avantages Et Limitations Des Expériences En Laboratoire
BQ-123 is a highly selective and potent antagonist of the ETA receptor, which makes it an ideal tool for investigating the role of 2-(4-biphenylyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide and ETA receptor in various pathologies. However, its use is limited by its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
BQ-123 has potential applications in the treatment of various pathologies, including cardiovascular diseases, cancer, and inflammatory disorders. Future research could focus on the development of more potent and selective ETA receptor antagonists, as well as the identification of new therapeutic targets in the 2-(4-biphenylyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide pathway. Additionally, the use of BQ-123 in combination with other drugs or therapies could be explored to enhance its efficacy and reduce side effects.
In conclusion, BQ-123 is a valuable tool in scientific research for investigating the role of 2-(4-biphenylyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide and ETA receptor in various pathologies. Its selective blocking action on the ETA receptor makes it a promising candidate for the treatment of cardiovascular diseases, cancer, and other pathologies. However, further research is needed to fully understand its mechanism of action and potential applications.
Applications De Recherche Scientifique
BQ-123 has been extensively used in scientific research as a tool to investigate the role of 2-(4-biphenylyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide and ETA receptor in various physiological and pathological processes. It has been shown to have potential applications in the treatment of cardiovascular diseases, cancer, and other pathologies.
Propriétés
IUPAC Name |
4-oxido-3-(4-phenylphenyl)-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-21-14-20(22(24)19-9-5-4-8-18(19)21)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-3,6-7,10-14,18-19H,4-5,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCXLALNKIKFIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(C(=C[N+]2=O)C3=CC=C(C=C3)C4=CC=CC=C4)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.